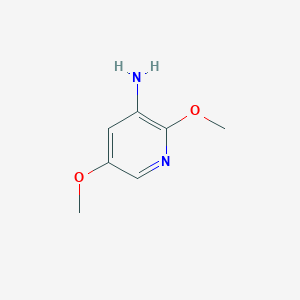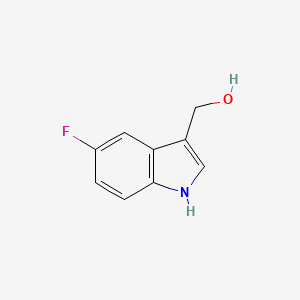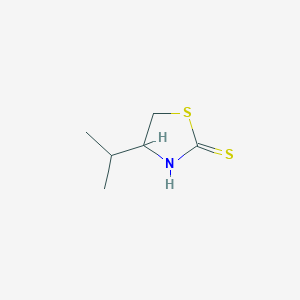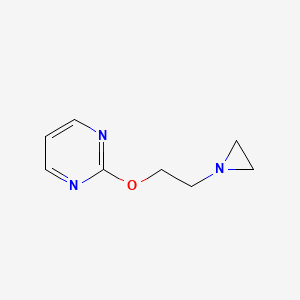
4-Hydroxy-3-methylindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-methylindolin-2-one is a heterocyclic compound with significant importance in organic chemistry It is known for its unique structure, which includes an indolin-2-one core substituted with a hydroxyl group at the 4-position and a methyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methylindolin-2-one can be achieved through several methods. One common approach involves the reaction of isatin with methylamine under basic conditions, followed by hydroxylation. Another method includes the use of a catalyst-free Henry reaction of 3,5-dimethyl-4-nitroisoxazole and isatin . This reaction proceeds under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 4-Hydroxy-3-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxo-3-methylindolin-2-one.
Reduction: Formation of 4-hydroxy-3-methylindolin-2-ol.
Substitution: Formation of various substituted indolin-2-one derivatives.
科学的研究の応用
4-Hydroxy-3-methylindolin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Hydroxy-3-methylindolin-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
類似化合物との比較
3-Hydroxyindolin-2-one: Lacks the methyl group at the 3-position.
4-Hydroxyindolin-2-one: Lacks the methyl group at the 3-position.
3-Methylindolin-2-one: Lacks the hydroxyl group at the 4-position.
Uniqueness: 4-Hydroxy-3-methylindolin-2-one is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC名 |
4-hydroxy-3-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H9NO2/c1-5-8-6(10-9(5)12)3-2-4-7(8)11/h2-5,11H,1H3,(H,10,12) |
InChIキー |
CGHSDQCJAUZVPV-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(C=CC=C2O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11918368.png)
![2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918378.png)



![6-Propylpyrrolo[1,2-a]pyrimidine](/img/structure/B11918391.png)

![6,6-Dimethylspiro[3.4]octan-5-ol](/img/structure/B11918398.png)



![1h-Imidazo[4,5-b]pyridine-2-carboxamide](/img/structure/B11918434.png)
![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918436.png)

